molecular formula C22H23N3O5S B2797437 3,4-dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 1005294-93-8

3,4-dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2797437
CAS No.: 1005294-93-8
M. Wt: 441.5
InChI Key: ASFJVFCDIKYQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their potential therapeutic properties .

Preparation Methods

The synthesis of 3,4-dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 2,3-dimethoxybenzoic acid with amine derivatives using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields for such reactions can vary, with 2,3-dimethoxybenzamides being obtained in yields ranging from 43% to 50% .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include ethanol as a solvent and heating to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,4-dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3,4-dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide include:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-28-17-7-4-14(5-8-17)12-23-20(26)11-16-13-31-22(24-16)25-21(27)15-6-9-18(29-2)19(10-15)30-3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFJVFCDIKYQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.